4,6-Dichloropyridine-2,3-diamine
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Overview
Description
4,6-Dichloropyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
The chemistry of pyridine derivatives, including compounds similar to 4,6-Dichloropyridine-2,3-diamine, has been extensively reviewed, emphasizing the preparation procedures, properties, and complex compounds of such ligands. These compounds exhibit a range of important properties including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity, suggesting a potential area of interest for further investigation into analogues of this compound (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, compounds related to pyridine derivatives, highlights their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), which may suggest potential applications for this compound derivatives in developing new optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Solid-State NMR Spectroscopy
In the field of solid-state nuclear magnetic resonance (NMR) spectroscopy, the study of quadrupolar halogens, including chlorine-35/37, provides valuable insights into the structural and electronic properties of halogenated compounds. This research may have implications for understanding the structural characteristics of this compound at the molecular level, potentially aiding in the development of new materials or pharmaceuticals (Bryce & Sward, 2006).
Regioselectivity in Bromination
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which are related to the structural motif of this compound, shed light on the inductive effects of nitrogen in the pyridine ring and the bromination patterns in methyl groups. Such insights are crucial for synthetic chemistry, potentially influencing the development of novel synthetic pathways or the optimization of existing ones for compounds like this compound (Thapa, Brown, Balestri, & Taylor, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Dichloropyridines, a class of compounds to which 4,6-dichloropyridine-2,3-diamine belongs, are known to interact with various biological targets depending on their specific substitutions .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and could potentially permeate the blood-brain barrier . Its lipophilicity, conferred by the dichloro substitutions, might also influence its distribution within the body.
Properties
IUPAC Name |
4,6-dichloropyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSLNPZAKXSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624917 |
Source
|
Record name | 4,6-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-99-9 |
Source
|
Record name | 4,6-Dichloro-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24484-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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